molecular formula C9H15N5O2 B1397800 tert-Butyl 3-(2H-tetrazol-5-yl)azetidine-1-carboxylate CAS No. 1009367-63-8

tert-Butyl 3-(2H-tetrazol-5-yl)azetidine-1-carboxylate

Cat. No.: B1397800
CAS No.: 1009367-63-8
M. Wt: 225.25 g/mol
InChI Key: YNNZWLQTTLFNGO-UHFFFAOYSA-N
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Description

tert-Butyl 3-(2H-tetrazol-5-yl)azetidine-1-carboxylate is a heterocyclic compound with the molecular formula C₉H₁₅N₅O₂ and a molecular weight of 225.25 g/mol . This compound features a tetrazole ring attached to an azetidine ring, making it a unique structure in organic chemistry.

Scientific Research Applications

tert-Butyl 3-(2H-tetrazol-5-yl)azetidine-1-carboxylate has several applications in scientific research:

Preparation Methods

The synthesis of tert-Butyl 3-(2H-tetrazol-5-yl)azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with tetrazole precursors under specific conditions. One common method includes the use of tert-butyl azetidine-1-carboxylate and sodium azide in the presence of a suitable solvent and catalyst . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

tert-Butyl 3-(2H-tetrazol-5-yl)azetidine-1-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include acids, bases, and organic solvents. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(2H-tetrazol-5-yl)azetidine-1-carboxylate involves its interaction with specific molecular targets. The tetrazole ring can interact with enzymes and receptors, modulating their activity. The azetidine ring may also play a role in the compound’s biological effects by influencing its binding affinity and specificity .

Comparison with Similar Compounds

Similar compounds to tert-Butyl 3-(2H-tetrazol-5-yl)azetidine-1-carboxylate include:

The uniqueness of this compound lies in its combination of the tetrazole and azetidine rings, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

tert-butyl 3-(2H-tetrazol-5-yl)azetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N5O2/c1-9(2,3)16-8(15)14-4-6(5-14)7-10-12-13-11-7/h6H,4-5H2,1-3H3,(H,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNNZWLQTTLFNGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C2=NNN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50731559
Record name tert-Butyl 3-(2H-tetrazol-5-yl)azetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50731559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1009367-63-8
Record name tert-Butyl 3-(2H-tetrazol-5-yl)azetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50731559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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